
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3,3-dimethylpyrrolidin-1-yl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Derivative: The starting material, 3,3-dimethylpyrrolidine, is reacted with a suitable electrophile to introduce the methyl group at the nitrogen atom.
Attachment to the Phenyl Ring: The resulting (3,3-dimethylpyrrolidin-1-yl)methyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Boronic Acid Group: Finally, the phenyl ring is functionalized with a boronic acid group using a suitable boron reagent, such as boronic acid or a boronate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The pyrrolidine group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Biological Research: Investigated for its potential as a molecular probe or drug candidate.
Mecanismo De Acción
The mechanism of action of (4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This is followed by the transmetalation step, where the organic group is transferred to the electrophile, forming a new carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the pyrrolidine group, making it less versatile in certain synthetic applications.
(4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of the pyrrolidine group, affecting its reactivity and applications.
Uniqueness
(4-((3,3-Dimethylpyrrolidin-1-yl)methyl)phenyl)boronic acid is unique due to the presence of the (3,3-dimethylpyrrolidin-1-yl)methyl group, which enhances its reactivity and allows for further functionalization. This makes it a valuable reagent in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C13H20BNO2 |
|---|---|
Peso molecular |
233.12 g/mol |
Nombre IUPAC |
[4-[(3,3-dimethylpyrrolidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO2/c1-13(2)7-8-15(10-13)9-11-3-5-12(6-4-11)14(16)17/h3-6,16-17H,7-10H2,1-2H3 |
Clave InChI |
YBZNKVRRDQSODT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)CN2CCC(C2)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


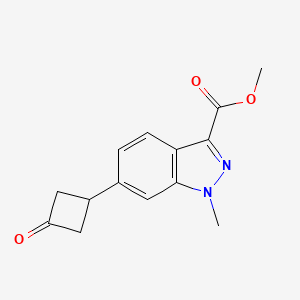

![2,8-Diazaspiro[4.5]dec-1-en-1-amine](/img/structure/B13981683.png)

![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)

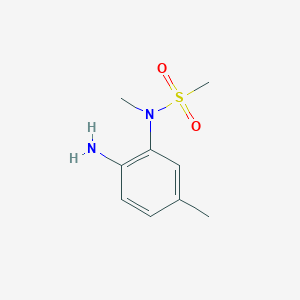
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
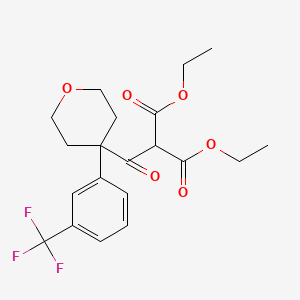
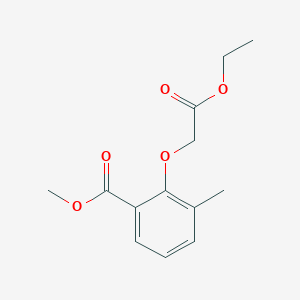

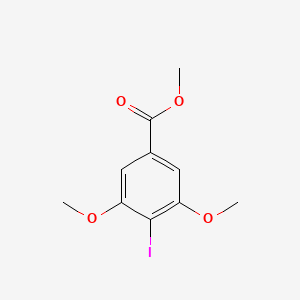
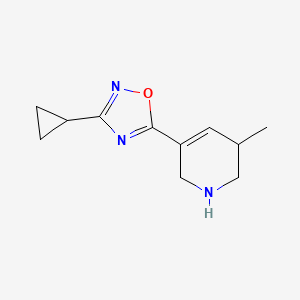
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)
